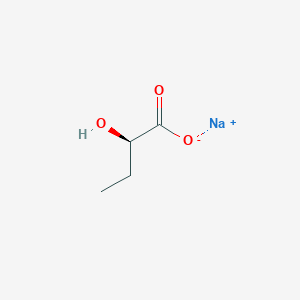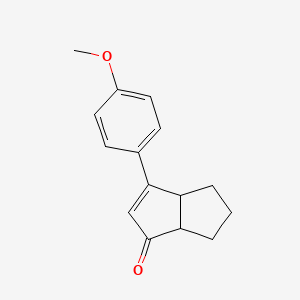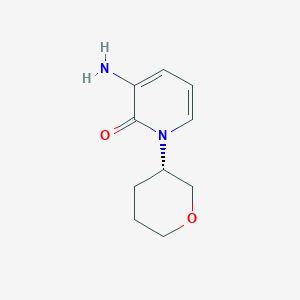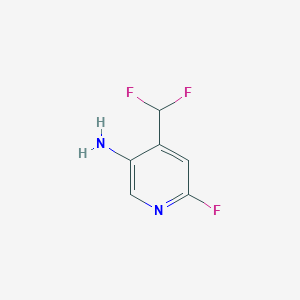
Ethyl 1-(2-ethoxy-2-oxoethyl)-5-(tosyloxy)-1H-indole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- Reagents: p-Toluenesulfonyl chloride, base (e.g., pyridine)
- Solvent: Dichloromethane
- Conditions: Room temperature
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the desired purity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(2-ethoxy-2-oxoethyl)-5-(tosyloxy)-1H-indole-2-carboxylate typically involves multiple steps. One common method starts with the preparation of the indole core, followed by the introduction of the ethoxy-oxoethyl group and the tosyloxy group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
-
Step 1: Preparation of Indole Core
- Starting material: Indole
- Reagents: Ethyl chloroformate, base (e.g., triethylamine)
- Solvent: Dichloromethane
- Conditions: Room temperature, inert atmosphere
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 1-(2-ethoxy-2-oxoethyl)-5-(tosyloxy)-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the tosyloxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in dry ether
Substitution: Nucleophiles like amines or thiols in the presence of a base
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or amines
Substitution: Formation of various substituted indole derivatives
Wissenschaftliche Forschungsanwendungen
Ethyl 1-(2-ethoxy-2-oxoethyl)-5-(tosyloxy)-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl 1-(2-ethoxy-2-oxoethyl)-5-(tosyloxy)-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 2-(2-ethoxy-2-oxoethyl)benzoate
- Ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate
- 1-(2-ethoxy-2-oxoethyl)-2-ethyl phthalate
Uniqueness
Ethyl 1-(2-ethoxy-2-oxoethyl)-5-(tosyloxy)-1H-indole-2-carboxylate is unique due to its indole core and the presence of both ethoxy-oxoethyl and tosyloxy groups. This combination imparts distinct reactivity and potential biological activities, making it valuable in various research fields.
Eigenschaften
Molekularformel |
C22H23NO7S |
|---|---|
Molekulargewicht |
445.5 g/mol |
IUPAC-Name |
ethyl 1-(2-ethoxy-2-oxoethyl)-5-(4-methylphenyl)sulfonyloxyindole-2-carboxylate |
InChI |
InChI=1S/C22H23NO7S/c1-4-28-21(24)14-23-19-11-8-17(12-16(19)13-20(23)22(25)29-5-2)30-31(26,27)18-9-6-15(3)7-10-18/h6-13H,4-5,14H2,1-3H3 |
InChI-Schlüssel |
IXMZMQUWFPYNGM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)C)C=C1C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-(Difluoromethyl)-1H-pyrazol-3-yl]boronic Acid](/img/structure/B12945729.png)


![10,16-bis(2-ethylphenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B12945765.png)
![1,7-Dichloro-8-methylbenzo[4,5]thieno[2,3-c]pyridine](/img/structure/B12945768.png)





![(S)-4-(tert-Butoxy)-2-((R)-6,7-dihydro-5H-cyclopenta[b]pyridin-6-yl)-4-oxobutanoic acid](/img/structure/B12945805.png)



